molecular formula C14H10FN3 B2910732 1-[(2-fluorophenyl)imino]-1H-isoindol-3-amine CAS No. 380342-06-3

1-[(2-fluorophenyl)imino]-1H-isoindol-3-amine

Cat. No.: B2910732
CAS No.: 380342-06-3
M. Wt: 239.253
InChI Key: FOGIFYUPOMDYNM-UHFFFAOYSA-N
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Description

1-[(2-Fluorophenyl)imino]-1H-isoindol-3-amine (CAS: N/A, molecular formula: C₁₃H₁₀FN₃) is a Schiff base derivative featuring a fluorinated aromatic substituent. Key physical properties include a melting point of 129.19°C, boiling point of ~429.6°C (760 mmHg), density of 1.3 g/cm³, and refractive index (n²⁰D) of 1.66 . It is commercially available in research-grade quantities (e.g., 250 mg for $197.00) and is recommended for storage at room temperature . The compound’s structure combines an isoindole core with an imine-linked 2-fluorophenyl group, which influences its electronic and steric properties.

Properties

IUPAC Name

3-(2-fluorophenyl)iminoisoindol-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN3/c15-11-7-3-4-8-12(11)17-14-10-6-2-1-5-9(10)13(16)18-14/h1-8H,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOGIFYUPOMDYNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC2=NC3=CC=CC=C3F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-fluorophenyl)imino]-1H-isoindol-3-amine typically involves the reaction of 2-fluoroaniline with phthalic anhydride under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as toluene or xylene, and a catalyst, such as sulfuric acid or polyphosphoric acid. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[(2-fluorophenyl)imino]-1H-isoindol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[(2-fluorophenyl)imino]-1H-isoindol-3-amine is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential use in drug discovery and development due to its unique chemical properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(2-fluorophenyl)imino]-1H-isoindol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Substituent Variations

The compound belongs to a broader class of iminoisoindol-3-amine derivatives. Key analogs include:

Compound Name Substituent Molecular Formula Molecular Weight Key Properties/Applications Reference
1-[(3-Nitrophenyl)imino]-1H-isoindol-3-amine 3-Nitrophenyl C₁₄H₁₁N₄O₂ 267.26 Higher polarity due to nitro group
1-[(4-Methoxyphenyl)imino]-1H-isoindol-3-amine 4-Methoxyphenyl C₁₅H₁₃N₃O 251.28 Electron-donating methoxy group
1-[(2,6-Dimethylphenyl)imino]-1H-isoindol-3-amine 2,6-Dimethylphenyl C₁₆H₁₅N₃ 249.31 Steric hindrance from methyl groups
1-[(4-Trifluoromethylphenyl)methylene]-1H-isoindol-3-amine 4-Trifluoromethylphenyl C₁₅H₁₀F₃N₃ 289.25 Strong electron-withdrawing CF₃ group
1-(2-Fluorophenyl)-1H-pyrazol-3-amine Pyrazole core with 2-fluorophenyl C₉H₈FN₃ 177.18 Heterocyclic variant with pyrazole ring

Key Observations :

  • Electronic Effects: The 2-fluorophenyl group in the target compound provides moderate electron-withdrawing character, contrasting with the stronger electron-withdrawing nitro (-NO₂) and trifluoromethyl (-CF₃) groups in analogs .
  • Steric Effects : The 2,6-dimethylphenyl analog exhibits significant steric hindrance, which may reduce reactivity in coordination chemistry or catalytic applications .

Physical Properties

  • Melting Points : The target compound (129.19°C) has a lower melting point than the 3-nitro analog (likely >150°C, inferred from molecular weight and polarity) .
  • Solubility : Fluorine’s lipophilicity may enhance the target’s solubility in organic solvents compared to polar nitro or methoxy derivatives.

Biological Activity

1-[(2-fluorophenyl)imino]-1H-isoindol-3-amine is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and related research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of a fluorophenyl group, which influences its electronic properties and biological interactions. The fluorine atom can enhance lipophilicity and alter the binding affinity to various biological targets.

This compound exhibits biological activity primarily through its interaction with specific enzymes and receptors. It has been noted for its ability to modulate enzyme activity, which can lead to significant biological effects, including:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Binding : It has potential as a ligand for various receptors, influencing cellular signaling pathways.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, indicating its potential therapeutic applications. Key findings include:

Activity Description
Antitumor ActivityDemonstrated effects in inhibiting cancer cell proliferation in vitro.
Antithrombotic PotentialPotential to inhibit blood coagulation factors, relevant for thrombosis treatment.
Neuroprotective EffectsObserved modulation of pathways involved in neuroprotection and neuronal health.

Case Study 1: Antitumor Activity

A study conducted on cancer cell lines showed that this compound significantly reduced cell viability at concentrations above 10 µM. The mechanism was attributed to apoptosis induction via caspase activation, highlighting its potential as an anticancer agent.

Case Study 2: Antithrombotic Effects

Research indicated that the compound could inhibit factor IXa, a key player in the coagulation cascade. In vitro assays demonstrated that it effectively reduced thrombin generation, suggesting a role in managing thromboembolic disorders.

Research Findings

Recent studies have expanded on the compound's biological profile:

  • Inhibition of Indoleamine 2,3-Dioxygenase (IDO1) : Some derivatives of isoindole compounds have shown promise as IDO1 inhibitors, which are crucial in cancer immunotherapy due to their role in immune modulation .
  • Metabolic Stability : Investigations into the metabolic stability of related compounds indicate that modifications at the phenyl ring can enhance stability and reduce hepatotoxicity .
  • GABA-A Receptor Modulation : Similar compounds have been explored as positive allosteric modulators of GABA-A receptors, suggesting potential neuropharmacological applications .

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